2-Ethenyl-3,5-dimethylpyrazine

Description

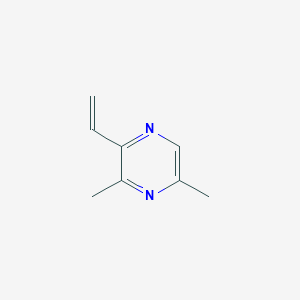

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-3,5-dimethylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-4-8-7(3)10-6(2)5-9-8/h4-5H,1H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOLEJGELMNGPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306249 |

Source

|

| Record name | 2-Ethenyl-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

183.00 to 184.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | 3,5-Dimethyl-2-vinylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

157615-33-3 |

Source

|

| Record name | 2-Ethenyl-3,5-dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157615-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethenyl-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethenyl-3,5-dimethylpyrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5UEC9D2KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Dimethyl-2-vinylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethenyl-3,5-dimethylpyrazine: Properties, Synthesis, and Medicinal Potential

Abstract

2-Ethenyl-3,5-dimethylpyrazine, also known as 3,5-dimethyl-2-vinylpyrazine, is a substituted pyrazine notable for its potent sensory characteristics and its place within a class of heterocycles of immense interest to the pharmaceutical industry. While primarily recognized as a powerful aroma compound found in roasted foods, the pyrazine core structure is a well-established "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive technical overview of the molecule's known chemical properties, synthesis pathways, and predicted reactivity. It further explores the broader therapeutic potential of the pyrazine scaffold, offering insights for researchers, scientists, and drug development professionals on the utility of such compounds as building blocks for novel therapeutic agents.

PART 1: Molecular Identity and Physicochemical Properties

2-Ethenyl-3,5-dimethylpyrazine is an aromatic heterocycle. The structure consists of a central pyrazine ring substituted with methyl groups at positions 3 and 5, and an ethenyl (vinyl) group at position 2. This combination of an electron-deficient aromatic system and a reactive alkene functional group defines its chemical character.

| Property | Value / Description | Source(s) |

| IUPAC Name | 2-ethenyl-3,5-dimethylpyrazine | [1] |

| Synonyms | 3,5-Dimethyl-2-vinylpyrazine | [1] |

| CAS Number | 157615-33-3 | [1] |

| Molecular Formula | C₈H₁₀N₂ | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| Appearance | Earthy, musty, nutty aroma | [1][2] |

| Boiling Point | Data not available. For comparison, the related compound 2-ethyl -3,5-dimethylpyrazine has a boiling point of 180-181 °C. | [3] |

| Density | Data not available. For comparison, the related compound 2-ethyl -3,5-dimethylpyrazine has a density of ~0.965 g/mL at 25 °C. | [3] |

PART 2: Synthesis and Characterization

The synthesis of 2-ethenyl-3,5-dimethylpyrazine can be approached through several strategic routes. The choice of pathway depends on factors such as starting material availability, desired yield, and scalability. Two key methodologies are highlighted below.

2.1 Synthesis via Retro-Diels-Alder Reaction

A notable and elegant synthesis involves a retro-Diels-Alder reaction as the final key step to install the ethenyl group. This method leverages a protected form of the vinyl group within a bicyclic framework, which is released under thermal conditions.

Causality of Experimental Design: This multi-step approach is strategically sound because it avoids direct handling of potentially unstable or polymerizable vinyl-substituted pyrazine precursors until the final step. The Diels-Alder adduct serves as a stable carrier for the vinyl group, which is unmasked in a clean, thermally-induced cycloreversion that yields the target molecule and a volatile byproduct (cyclopentadiene).

Experimental Protocol (Illustrative):

-

Cyclocondensation: React 1-[bicyclo[2.2.1]hept-5-en-2-yl]-1,2-propanedione with 1,2-propanediamine. This step forms the initial dihydropyrazine ring.

-

Aromatization: The resulting 5,6-dihydropyrazine intermediate is aromatized to the stable pyrazine core. This is typically achieved through oxidation.

-

Retro-Diels-Alder Reaction: The aromatized bicyclic precursor is subjected to high temperature in a suitable apparatus. The molecule fragments, releasing the desired 2-ethenyl-3,5-dimethylpyrazine and cyclopentadiene.

Caption: Synthesis workflow via the Retro-Diels-Alder strategy.

2.2 Synthesis via Palladium-Catalyzed Cross-Coupling

A more modern and modular approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This method is highly versatile for creating C-C bonds.

Causality of Experimental Design: Cross-coupling reactions are powerful because they allow for the direct connection of two molecular fragments. In this case, a readily available halogenated pyrazine is coupled with a vinyl-containing organoboron reagent. The palladium catalyst is essential for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the desired product.

Experimental Protocol (Illustrative):

-

Reaction Setup: To a solution of 2-chloro-3,5-dimethylpyrazine in a suitable solvent (e.g., ethanol), add potassium vinyltrifluoroborate and a base (e.g., triethylamine).

-

Catalyst Addition: Add a palladium catalyst, such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)).

-

Reaction: Heat the mixture under reflux for several hours until the starting material is consumed, as monitored by an appropriate technique like TLC or GC.

-

Workup and Purification: After cooling, the reaction mixture is concentrated and purified, typically by column chromatography, to isolate the 2-ethenyl-3,5-dimethylpyrazine.[2]

2.3 Analytical Characterization

The identity and purity of 2-ethenyl-3,5-dimethylpyrazine are confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine purity and confirm molecular weight (m/z = 134). The fragmentation pattern would be expected to show loss of methyl groups and potentially fragments related to the vinyl substituent.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The ¹H NMR spectrum is particularly diagnostic, showing characteristic signals for the vinyl protons (typically in the 5-7 ppm range with distinct splitting patterns) and the methyl and aromatic protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups, such as C=C stretching for the vinyl group and C=N stretching for the pyrazine ring.

PART 3: Predicted Chemical Reactivity

Specific reactivity studies on 2-ethenyl-3,5-dimethylpyrazine are not extensively documented. However, its reactivity can be predicted based on the constituent functional groups: the pyrazine ring and the ethenyl substituent.

-

Reactivity of the Ethenyl Group: The vinyl group is expected to undergo typical alkene reactions.

-

Hydrogenation: The double bond can be reduced to an ethyl group using catalysts like palladium on carbon (Pd/C) with hydrogen gas, yielding 2-ethyl-3,5-dimethylpyrazine.

-

Electrophilic Addition: Reactions with electrophiles like halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) are possible, though the electron-withdrawing nature of the pyrazine ring may deactivate the double bond compared to simple alkenes.

-

Polymerization: The vinyl group provides a handle for radical, cationic, or anionic polymerization to form polypyrazine materials.[5]

-

Cycloadditions: The ethenyl group can act as a dienophile in Diels-Alder reactions, although potentially requiring harsh conditions due to electronic deactivation.

-

-

Reactivity of the Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system.

-

Electrophilic Aromatic Substitution: This is generally difficult due to the deactivating effect of the two nitrogen atoms. Harsh conditions are required.

-

Nucleophilic Aromatic Substitution: The ring is activated towards nucleophilic attack, particularly if a good leaving group (like a halogen) is present on the ring.

-

N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides, which can alter the reactivity of the ring system.

-

PART 4: Applications & Drug Development Potential

4.1 Established Role as an Aroma Compound

2-Ethenyl-3,5-dimethylpyrazine is a potent aroma-active compound. It has been identified as a key odorant in a variety of roasted and thermally processed foods, including coffee and peanuts.[1][2] Its characteristic earthy, nutty, and roasty notes make it a significant contributor to the overall flavor profile of these products.

4.2 The Pyrazine Scaffold in Medicinal Chemistry

For drug development professionals, the true value of this molecule lies in its core pyrazine scaffold. The pyrazine ring is considered a "privileged structure" in medicinal chemistry due to its unique properties and presence in numerous approved drugs.[6][7]

Key Attributes of the Pyrazine Scaffold:

-

Hydrogen Bond Acceptor: The two nitrogen atoms can act as hydrogen bond acceptors, which is critical for binding to biological targets like enzyme active sites and receptors.[6]

-

Metabolic Stability: The aromatic pyrazine ring is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Versatile Substitution: The carbon atoms of the pyrazine ring can be functionalized, allowing for fine-tuning of a molecule's steric, electronic, and physicochemical properties to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.[8]

-

Bioisostere: The pyrazine ring can serve as a bioisostere for other aromatic rings (like phenyl or pyridine), offering a way to modulate properties while maintaining a similar core shape.

Several successful drugs incorporate the pyrazine moiety, demonstrating its therapeutic utility across different disease areas.[7][9] Examples include:

-

Pyrazinamide: A frontline anti-tuberculosis drug.

-

Bortezomib: A proteasome inhibitor used to treat multiple myeloma.[7]

-

Amiloride: A potassium-sparing diuretic.

Sources

- 1. Showing Compound 3,5-Dimethyl-2-vinylpyrazine (FDB013467) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolite profiling of Borneo’s Gonystylus bancanus through comprehensive extraction from various polarity of solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axxence.de [axxence.de]

- 7. prod.adv-bio.com [prod.adv-bio.com]

- 8. 2-Ethyl-3,5-dimethylpyrazine | CAS#:13925-07-0 | Chemsrc [chemsrc.com]

- 9. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

"3,5-Dimethyl-2-vinylpyrazine" synthesis pathway

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-2-vinylpyrazine

Introduction

3,5-Dimethyl-2-vinylpyrazine is a substituted pyrazine, a class of heterocyclic aromatic compounds known for their significant sensory impact, contributing to the nutty, roasted, and earthy aromas of many cooked foods.[1] These compounds are not only vital in the flavor and fragrance industry but are also explored as scaffolds in medicinal chemistry due to the diverse pharmacological activities exhibited by pyrazine derivatives.[2][3] While naturally occurring through processes like the Maillard reaction, targeted chemical synthesis is essential for producing this compound in high purity for research and commercial applications.[4][5]

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 3,5-Dimethyl-2-vinylpyrazine. As direct, published syntheses are sparse, this document outlines a multi-step approach grounded in well-established, high-yield organic chemistry transformations. The proposed pathway centers on the construction of a functionalized pyrazine core followed by the installation of the vinyl group via the Wittig reaction, a cornerstone of modern alkene synthesis.[6][7] This guide is intended for researchers and professionals in organic synthesis, providing not just protocols but also the underlying mechanistic rationale for each strategic decision.

Retrosynthetic Strategy

A logical retrosynthetic analysis of 3,5-Dimethyl-2-vinylpyrazine identifies the Wittig reaction as the key bond-forming step for the vinyl group. This disconnection reveals a pyrazine aldehyde as the immediate precursor. The aldehyde, in turn, can be synthesized from a more stable and commercially accessible halogenated pyrazine, such as 2-chloro-3,5-dimethylpyrazine. This multi-step approach ensures control and versatility.

Caption: Retrosynthetic analysis of 3,5-Dimethyl-2-vinylpyrazine.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-3,5-dimethylpyrazine

The synthesis begins with the preparation of a stable, functionalized pyrazine core that can be elaborated in subsequent steps. 2-Chloro-3,5-dimethylpyrazine is an ideal intermediate, accessible from its corresponding amine via a Sandmeyer-type diazotization-chlorination reaction.

Rationale for Pathway Selection

Starting from 3,5-Dimethylpyrazin-2-amine provides a reliable entry point. The conversion of an aromatic amine to a chloride via diazotization is a classic and high-yielding transformation. This method is preferable to direct chlorination of the pyrazine ring, which could suffer from poor regioselectivity and harsh reaction conditions.

Experimental Protocol: Synthesis of 2-Chloro-3,5-dimethylpyrazine from 3,5-Dimethylpyrazin-2-amine

Materials:

-

Hydrochloric acid (conc., ~4.0 eq)

-

Sodium nitrite (NaNO₂, 1.1 eq)

-

Copper(I) chloride (CuCl, 1.2 eq)

-

Water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: To a stirred solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, add 3,5-Dimethylpyrazin-2-amine portion-wise to maintain the temperature below 5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The rate of addition must be controlled to keep the internal temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

-

Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract three times with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 2-Chloro-3,5-dimethylpyrazine.[10][11]

-

The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Part 2: Synthesis of 2-Formyl-3,5-dimethylpyrazine

With the chloro-pyrazine in hand, the next stage involves converting the C-Cl bond into a C-CHO (formyl) group. This is achieved through a two-step sequence: formation of an organometallic intermediate followed by reaction with an electrophile (formaldehyde) and subsequent oxidation.

Protocol 1: Synthesis of (3,5-Dimethylpyrazin-2-yl)methanol

Rationale: A Grignard or organolithium intermediate is first formed from the chloro-pyrazine. This highly nucleophilic species readily attacks formaldehyde, forming the primary alcohol after an aqueous workup. Anhydrous conditions are critical for the success of this step.

Materials:

-

2-Chloro-3,5-dimethylpyrazine (1.0 eq)

-

Magnesium turnings (for Grignard) or n-Butyllithium (for organolithium) (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Paraformaldehyde or dry formaldehyde gas

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

Procedure:

-

Organometallic Formation: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), add magnesium turnings and a crystal of iodine to anhydrous THF. Add a small portion of 2-Chloro-3,5-dimethylpyrazine to initiate the Grignard reaction. Once initiated, add the remaining chloro-pyrazine dissolved in anhydrous THF dropwise.

-

Reaction with Formaldehyde: Cool the resulting Grignard reagent to 0 °C. Add freshly dried paraformaldehyde portion-wise, ensuring the temperature does not rise significantly.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography.

Protocol 2: Oxidation to 2-Formyl-3,5-dimethylpyrazine

Rationale: The primary alcohol is oxidized to the target aldehyde. A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation is employed to prevent over-oxidation to the carboxylic acid.

Materials:

-

(3,5-Dimethylpyrazin-2-yl)methanol (1.0 eq)

-

Pyridinium chlorochromate (PCC, 1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

Procedure:

-

Dissolve (3,5-Dimethylpyrazin-2-yl)methanol in anhydrous DCM in a flask under an inert atmosphere.

-

Add PCC portion-wise to the stirred solution at room temperature. The mixture will turn into a dark brown slurry.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

-

Wash the silica plug thoroughly with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Formyl-3,5-dimethylpyrazine. Further purification can be achieved via column chromatography.

Part 3: The Wittig Olefination

This final stage is the definitive step where the aldehyde is converted into the desired vinyl group using a phosphorus ylide.

Mechanistic Causality

The Wittig reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde.[6] This forms a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered oxaphosphetane ring.[12][13] The thermodynamic driving force of the reaction is the subsequent collapse of this intermediate into the final alkene and a highly stable triphenylphosphine oxide byproduct. For non-stabilized ylides like the one used here (Ph₃P=CH₂), the reaction typically favors the formation of the Z-alkene, although for a terminal alkene, this is not a factor.[7][13]

Caption: Workflow for the Wittig olefination step.

Experimental Protocol: Synthesis of 3,5-Dimethyl-2-vinylpyrazine

Materials:

-

Methyltriphenylphosphonium bromide (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.05 eq) or Sodium hydride (NaH, 1.1 eq)

-

2-Formyl-3,5-dimethylpyrazine (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation: Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C and add n-BuLi dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide (methylenetriphenylphosphorane). Allow the mixture to stir at this temperature for 30-60 minutes.

-

Wittig Reaction: Dissolve 2-Formyl-3,5-dimethylpyrazine in a small amount of anhydrous THF and add it dropwise to the cold ylide solution.

-

After the addition, allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC for the disappearance of the aldehyde.

-

Work-up and Purification: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the mixture three times with diethyl ether. The triphenylphosphine oxide byproduct is often partially soluble in both layers.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure. The crude product will be a mixture of the target compound and triphenylphosphine oxide.

-

Purify the crude material by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 3,5-Dimethyl-2-vinylpyrazine.

Data Summary

The following table summarizes the key transformations and typical expected outcomes for this synthetic pathway. Yields are estimates based on analogous reactions in the literature and may vary based on experimental conditions and scale.

| Step | Key Reactants | Key Reagents / Solvents | Temp. (°C) | Approx. Time (h) | Expected Yield (%) |

| 1. Chlorination | 3,5-Dimethylpyrazin-2-amine | HCl, NaNO₂, CuCl | 0 to RT | 3-4 | 75-85 |

| 2. Grignard/Formaldehyde Addition | 2-Chloro-3,5-dimethylpyrazine | Mg (or n-BuLi), HCHO, THF | 0 to RT | 3-5 | 60-75 |

| 3. Oxidation | (3,5-Dimethylpyrazin-2-yl)methanol | PCC, DCM | RT | 2-4 | 80-90 |

| 4. Wittig Olefination | 2-Formyl-3,5-dimethylpyrazine, Ph₃PCH₃Br | n-BuLi, THF | 0 to RT | 4-12 | 70-85 |

Conclusion

The synthesis of 3,5-Dimethyl-2-vinylpyrazine can be effectively achieved through a structured, multi-step chemical sequence. The pathway detailed in this guide, leveraging a Sandmeyer reaction to prepare a key chloro-intermediate followed by an organometallic functionalization, oxidation, and a concluding Wittig olefination, represents a robust and logical approach. Each step utilizes well-understood and reliable transformations, ensuring a high degree of predictability and success for the proficient synthetic chemist. This guide provides the foundational strategy and detailed protocols necessary for the successful laboratory-scale production of this important aroma compound.

References

- Model studies on the formation of 2-vinylpyrazine and 2-vinyl-6-methylpyrazine in Maillard-type reactions. PubMed.

- The Wittig Reaction. University of Pittsburgh, Department of Chemistry.

- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- Wittig Reaction - Common Conditions. Organic-Reaction.com.

- Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.

- Wittig Reaction. Organic Chemistry Portal.

- Wittig reaction. Wikipedia.

- Showing Compound 3,5-Dimethyl-2-vinylpyrazine (FDB013467). FooDB.

- Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PMC, PubMed Central.

- 2-Chloro-3,5-dimethylpyrazine. ChemScene.

- 3,5-Dimethylpyrazin-2-amine, 98%. Lab-Chemicals.Com.

- Progress on the Synthesis Pathways and Pharmacological Effects of N

- 3,5-Dimethylpyrazin-2-amine, ≥97%, Thermo Scientific. Fisher Scientific.

- 2-Chloro-3,5-dimethylpyrazine. Sigma-Aldrich.

Sources

- 1. Showing Compound 3,5-Dimethyl-2-vinylpyrazine (FDB013467) - FooDB [foodb.ca]

- 2. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Model studies on the formation of 2-vinylpyrazine and 2-vinyl-6-methylpyrazine in Maillard-type reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. 3,5-Dimethylpyrazin-2-amine, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 10. chemscene.com [chemscene.com]

- 11. 2-Chloro-3,5-dimethylpyrazine | 38557-72-1 [sigmaaldrich.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Wittig Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Total Chemical Synthesis of 2-Ethenyl-3,5-dimethylpyrazine

Abstract

This technical guide provides a comprehensive overview of the total chemical synthesis of 2-ethenyl-3,5-dimethylpyrazine, a significant aroma compound found in various roasted and heated foods. Designed for researchers, synthetic chemists, and professionals in the flavor and fragrance industry, this document details a robust and elegant synthetic strategy. The core of this guide focuses on a multi-step synthesis culminating in a thermally induced retro-Diels-Alder reaction to unveil the target vinylpyrazine. We will delve into the synthesis of a key α-diketone precursor, its subsequent cyclocondensation to form a dihydropyrazine intermediate, the critical aromatization step, and the final thermal fragmentation. Each stage is presented with detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles that ensure the success of the synthesis. Furthermore, alternative synthetic strategies are explored to provide a broader context for the synthesis of substituted pyrazines.

Introduction and Strategic Overview

2-Ethenyl-3,5-dimethylpyrazine is a heterocyclic aromatic compound that contributes significantly to the characteristic nutty, roasted, and cocoa-like aromas of foods such as coffee, roasted peanuts, and baked goods. Its synthesis is of considerable interest for the development of nature-identical flavor formulations. The challenge in synthesizing such a molecule lies in the controlled introduction of the vinyl group onto the highly substituted pyrazine core.

The synthetic strategy detailed in this guide, pioneered by Kurniadi et al., employs a clever use of a bicyclic precursor to mask the vinyl group until the final step.[1] This approach offers excellent control over the placement of the double bond and avoids potential polymerization or side reactions that can occur with more direct vinylation methods.

The overall synthetic workflow can be summarized in four key stages:

-

Synthesis of the α-Diketone Precursor: Construction of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1,2-propanedione.

-

Cyclocondensation: Formation of a dihydropyrazine intermediate via reaction with 1,2-propanediamine.

-

Aromatization: Oxidation of the dihydropyrazine to the stable pyrazine ring.

-

Retro-Diels-Alder Reaction: Thermal extrusion of cyclopentadiene to yield the final product, 2-ethenyl-3,5-dimethylpyrazine.

This strategic sequence is depicted in the workflow diagram below.

Caption: Overall Synthetic Workflow.

Synthesis of the Key α-Diketone Precursor

The foundation of this synthesis is the creation of the bicyclic α-diketone, which serves as the scaffold for the pyrazine ring and carries the masked vinyl group. This precursor is synthesized via a Diels-Alder reaction followed by oxidation.

Step 1: Diels-Alder Cycloaddition

The synthesis begins with the [4+2] cycloaddition of cyclopentadiene and methylglyoxal. Cyclopentadiene is a highly reactive diene in Diels-Alder reactions, readily forming a six-membered ring.[2][3] Methylglyoxal serves as the dienophile. This reaction is typically performed at low temperatures to favor the formation of the endo isomer, which is kinetically preferred.

The product of this reaction is an α-hydroxy ketone (an acyloin), specifically 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-hydroxy-2-propanone.

Step 2: Oxidation of the Acyloin

To form the required α-diketone, the secondary alcohol of the acyloin must be oxidized. A variety of reagents can accomplish this transformation.[1] A particularly effective and specific reagent for the oxidation of acyloins to 1,2-diketones is bismuth(III) oxide (Bi₂O₃) in acetic acid.[4] This method is often high-yielding and avoids over-oxidation or side reactions.

Experimental Protocol: Synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1,2-propanedione

Materials:

-

Dicyclopentadiene

-

Methylglyoxal (40% solution in water)

-

Diethyl ether

-

Bismuth(III) oxide (Bi₂O₃)

-

Glacial acetic acid

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene (b.p. 41 °C) by distillation. Keep the collected cyclopentadiene chilled on an ice bath.

-

Diels-Alder Reaction: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C, add methylglyoxal. Slowly add the freshly prepared cyclopentadiene dropwise with vigorous stirring. Maintain the temperature at 0-5 °C for 4 hours.

-

Work-up of Acyloin: After the reaction is complete, dilute the mixture with diethyl ether and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude acyloin, which can be used in the next step without further purification.

-

Oxidation: Dissolve the crude acyloin in glacial acetic acid. Add a slight excess (1.2 equivalents) of bismuth(III) oxide. Heat the mixture to 90-100 °C with stirring for 1-2 hours. The reaction progress can be monitored by TLC.

-

Purification: After cooling, filter the reaction mixture to remove the bismuth metal byproduct. Dilute the filtrate with water and extract with diethyl ether. Wash the combined organic extracts with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude diketone is purified by column chromatography on silica gel.

Construction of the Pyrazine Core and Final Product Generation

With the key α-diketone in hand, the subsequent steps focus on building the heterocyclic ring and then liberating the target molecule.

Step 3: Cyclocondensation and Aromatization

The synthesis of the pyrazine ring is achieved through the condensation of the α-diketone with a 1,2-diamine.[5] In this case, 1,2-propanediamine is used. The reaction proceeds through the formation of a dihydropyrazine intermediate. This intermediate is not typically isolated but is aromatized in situ or in a subsequent step. Air oxidation is often sufficient for this aromatization, especially when the reaction is heated in a suitable solvent, as the formation of the stable aromatic ring provides a strong thermodynamic driving force.[6]

Step 4: Retro-Diels-Alder Reaction

The final and key step of this synthesis is the retro-Diels-Alder reaction.[1] This pericyclic reaction is the reverse of the initial cycloaddition. By heating the bicyclic pyrazine to a high temperature, the six-membered ring of the norbornene system cleaves, releasing the stable molecule cyclopentadiene and generating the desired ethenyl (vinyl) group on the pyrazine ring. This reaction is clean and efficient, driven by the increase in entropy from forming two molecules from one.

Caption: Mechanism of the Retro-Diels-Alder Reaction.

Experimental Protocol: Synthesis and Isolation of 2-Ethenyl-3,5-dimethylpyrazine[1]

Materials:

-

1-(bicyclo[2.2.1]hept-5-en-2-yl)-1,2-propanedione

-

1,2-Propanediamine

-

Ethanol

-

High-boiling point solvent (e.g., paraffin oil)

-

Apparatus for short-path distillation under vacuum

Procedure:

-

Cyclocondensation/Aromatization: In a round-bottom flask, dissolve the bicyclic diketone in ethanol. Add an equimolar amount of 1,2-propanediamine. Reflux the mixture for 2-4 hours. During this time, the condensation and subsequent air oxidation to the aromatic pyrazine occur.

-

Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure.

-

Retro-Diels-Alder Reaction: The crude bicyclic pyrazine is mixed with a high-boiling point solvent like paraffin oil. The mixture is heated to a high temperature (typically >180 °C) under vacuum.

-

Product Collection: The volatile products, 2-ethenyl-3,5-dimethylpyrazine and cyclopentadiene, are immediately distilled from the reaction mixture and collected in a cold trap (e.g., cooled with liquid nitrogen). This short-path distillation is crucial to prevent decomposition or side reactions of the product at high temperatures.

-

Purification: The collected distillate, a mixture of the product and cyclopentadiene, can be purified by careful fractional distillation or preparative gas chromatography to yield pure 2-ethenyl-3,5-dimethylpyrazine.

Quantitative Data and Characterization

The yields of this synthetic sequence are generally good, making it a viable route for preparing this valuable aroma compound.

| Step | Reactants | Product | Typical Yield |

| 1. Diels-Alder & Oxidation | Cyclopentadiene, Methylglyoxal, Bi₂O₃ | 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1,2-propanedione | 60-70% |

| 2. Cyclocondensation & Aromatization | Bicyclic diketone, 1,2-Propanediamine | Bicyclic Pyrazine Intermediate | 75-85% |

| 3. Retro-Diels-Alder | Bicyclic Pyrazine Intermediate | 2-Ethenyl-3,5-dimethylpyrazine | >90% |

Characterization of 2-Ethenyl-3,5-dimethylpyrazine:

The structure and purity of the final product must be confirmed by standard analytical techniques.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ≈ 8.2 (s, 1H, pyrazine-H), 6.8 (dd, 1H, vinyl-H), 5.6 (d, 1H, vinyl-H), 5.4 (d, 1H, vinyl-H), 2.6 (s, 3H, pyrazine-CH₃), 2.5 (s, 3H, pyrazine-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ≈ 152, 149, 148, 145 (pyrazine carbons), 135 (vinyl CH), 118 (vinyl CH₂), 22, 21 (methyl carbons).

-

Mass Spectrometry (EI): m/z (%) = 134 (M+), 133, 119, 106.

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency. The data presented here are predicted values based on the structure and data for similar compounds.

Alternative Synthetic Strategies

While the retro-Diels-Alder approach is elegant, other methods can be envisioned for the synthesis of 2-ethenyl-3,5-dimethylpyrazine, primarily involving the late-stage introduction of the vinyl group.

Wittig Reaction

A common method for forming carbon-carbon double bonds is the Wittig reaction.[7][8] This approach would involve the synthesis of an acetylpyrazine, such as 2-acetyl-3,5-dimethylpyrazine, which would then be reacted with a phosphorus ylide (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂) to form the vinyl group.

The synthesis of the acetylpyrazine precursor could be achieved by reacting 2-cyano-3,5-dimethylpyrazine with a methyl Grignard reagent.

Elimination Reactions

Another strategy involves creating a suitable leaving group on an ethyl-substituted pyrazine and then performing an elimination reaction. For example, 2-(1-hydroxyethyl)-3,5-dimethylpyrazine could be synthesized by reacting 2-formyl-3,5-dimethylpyrazine with a methyl Grignard reagent. The resulting secondary alcohol could then be dehydrated under acidic conditions to yield the target vinylpyrazine.

These alternative routes, while feasible, may present challenges such as harsh reaction conditions, the formation of isomeric byproducts, or low yields, highlighting the advantages of the retro-Diels-Alder strategy for its cleanliness and control.

Conclusion

The total chemical synthesis of 2-ethenyl-3,5-dimethylpyrazine via a retro-Diels-Alder reaction represents a strategically sound and efficient method for obtaining this important aroma compound. By masking the reactive vinyl group within a stable bicyclic system, this approach allows for the robust construction of the pyrazine core, followed by a clean, high-yielding final deprotection step. The detailed protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers and professionals to successfully synthesize this and other related pyrazine derivatives. The exploration of alternative synthetic routes further enriches the understanding of the chemical challenges and strategic solutions in the field of flavor and fragrance synthesis.

References

- Rigby, W. (1951). A New Reagent for the Oxidation of Acyloins to Diketones. Journal of the Chemical Society (Resumed), 793.

-

Kurniadi, T. H., Rhlid, R. B., Juillerat, M.-A., Gefflaut, T., Bolte, J., & Berger, R. G. (2003). Total chemical synthesis of 2-ethenyl-3,5-dimethylpyrazine and 3-ethenyl-2,5-dimethylpyrazine. Tetrahedron, 59(32), 6109–6112. Available at: [Link]

-

ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine? Available at: [Link]

-

Wikipedia. (2023). 2,3,5-Trimethylpyrazine. Available at: [Link]

-

Brook, D. J. R., Noll, B. C., & Koch, T. H. (1997). Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine. The Journal of Organic Chemistry, 62(21), 7244-7251. Available at: [Link]

-

Wikipedia. (2023). Diels–Alder reaction. Available at: [Link]

-

Ali, S. S., Roy, K., Akula, N., Ogale, S. B., & Majumdar, M. (2020). Air exposed 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine: an avant-garde carbonization precursor for multi-functionalized carbon material. Chemical Communications, 56(94), 14805-14808. Available at: [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]

-

PubChem. (n.d.). 2-Ethyl-3,5-dimethylpyrazine. Available at: [Link]

-

NIST WebBook. (n.d.). Pyrazine, 2-ethyl-3,5-dimethyl-. Available at: [Link]

-

Kulkarni, M. G., & Doke, A. K. (2014). Click Chemistry with Cyclopentadiene. Current Organic Synthesis, 11(1), 2-16. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). The Diels-Alder Reaction. Available at: [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. 172. A new reagent for the oxidation of acyloins to diketones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Ethenyl-3,5-dimethylpyrazine

Introduction

2-Ethenyl-3,5-dimethylpyrazine, also known as 3,5-dimethyl-2-vinylpyrazine, is a heterocyclic aromatic compound with potential significance in flavor and fragrance chemistry, as well as in the synthesis of more complex molecules. Its structural elucidation and quality control rely heavily on a suite of spectroscopic techniques. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and detailed protocols for their acquisition.

A critical challenge in the study of 2-ethenyl-3,5-dimethylpyrazine is the current absence of a publicly available, experimentally verified set of spectroscopic data. Therefore, this document takes a dual approach: firstly, to present a robust theoretical prediction of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectra, grounded in fundamental principles of spectroscopy. Secondly, to provide detailed, field-proven experimental protocols for researchers to acquire and validate this data once a sample is synthesized. This guide is structured to empower researchers, scientists, and drug development professionals with both the predictive framework and the practical methodologies necessary for the comprehensive characterization of 2-ethenyl-3,5-dimethylpyrazine.

Molecular Structure and Synthesis Prerequisite

The foundational step to any spectroscopic analysis is the procurement of the analyte. The synthesis of 2-ethenyl-3,5-dimethylpyrazine has been reported, and a general overview of a plausible synthetic route is essential context for the subsequent analytical work.[1]

Caption: Overview of the synthetic route to 2-ethenyl-3,5-dimethylpyrazine.[1]

The structure of the target molecule, 2-ethenyl-3,5-dimethylpyrazine, is presented below. This structure forms the basis for all subsequent spectroscopic predictions.

Caption: Chemical structure of 2-Ethenyl-3,5-dimethylpyrazine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-ethenyl-3,5-dimethylpyrazine in a standard solvent like CDCl₃ would exhibit distinct signals for the vinyl, methyl, and aromatic protons. The vinyl group protons will show a characteristic AXM spin system, with geminal, cis, and trans couplings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |

| ~8.2 | s | 1H | Pyrazine C-H | - |

| ~6.8 | dd | 1H | Vinyl -CH= | J_trans ≈ 17, J_cis ≈ 11 |

| ~5.8 | dd | 1H | Vinyl =CH₂ (trans to ring) | J_trans ≈ 17, J_gem ≈ 2 |

| ~5.4 | dd | 1H | Vinyl =CH₂ (cis to ring) | J_cis ≈ 11, J_gem ≈ 2 |

| ~2.5 | s | 3H | Pyrazine -CH₃ | - |

| ~2.4 | s | 3H | Pyrazine -CH₃ | - |

Experimental Protocol for ¹H NMR Acquisition

This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum for a small organic molecule.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized 2-ethenyl-3,5-dimethylpyrazine.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube. Ensure there are no solid particles in the solution.[2]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.[3]

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard 90° pulse.

-

Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds between scans.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Caption: Standard workflow for ¹H NMR spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the number and electronic environment of the carbon atoms in a molecule.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is typically acquired with broadband proton decoupling, resulting in a single peak for each unique carbon atom.[4][5]

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~155-160 | Pyrazine C-N (substituted) |

| ~145-150 | Pyrazine C-N (substituted) |

| ~140-145 | Pyrazine C-H |

| ~135-140 | Vinyl -CH= |

| ~115-120 | Vinyl =CH₂ |

| ~20-25 | Pyrazine -CH₃ |

| ~18-23 | Pyrazine -CH₃ |

Experimental Protocol for ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, with key differences in acquisition parameters.

-

Sample Preparation: A more concentrated sample (20-50 mg) is often preferred due to the lower natural abundance of ¹³C.[3]

-

Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

-

Acquisition Parameters:

-

Set a wider spectral width (e.g., 0-220 ppm).[5]

-

Use a proton-decoupled pulse sequence.

-

A significantly higher number of scans is required (e.g., 128 or more) to achieve an adequate signal-to-noise ratio.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.[6]

-

-

Data Processing:

-

Fourier transform, phase, and reference the spectrum (e.g., CDCl₃ at 77.16 ppm).

-

Caption: Standard workflow for ¹³C NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data

For 2-ethenyl-3,5-dimethylpyrazine (C₈H₁₀N₂), the molecular weight is 134.18 g/mol .[7] In electron ionization (EI) mass spectrometry, a prominent molecular ion peak is expected. Aromatic compounds often produce stable molecular ions.[8][9]

| Predicted m/z | Ion/Fragment | Notes |

| 134 | [M]⁺ | Molecular Ion |

| 133 | [M-H]⁺ | Loss of a hydrogen radical |

| 119 | [M-CH₃]⁺ | Loss of a methyl radical |

| 106 | [M-C₂H₄]⁺ | McLafferty-like rearrangement or loss of ethylene |

| 94 | [M-CH₃CN]⁺ | Possible rearrangement and loss of acetonitrile |

Experimental Protocol for Mass Spectrometry Acquisition

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared (IR) Data

The IR spectrum will show characteristic absorption bands for the various bonds in 2-ethenyl-3,5-dimethylpyrazine.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H stretch | Vinyl (=C-H) |

| ~3030 | C-H stretch | Aromatic (C-H) |

| ~2950-2850 | C-H stretch | Methyl (-CH₃) |

| ~1640 | C=C stretch | Vinyl |

| ~1580, 1480 | C=C and C=N stretch | Pyrazine ring |

| ~1440 | C-H bend | Methyl (-CH₃) |

| ~990, 910 | C-H bend (out-of-plane) | Vinyl |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of liquid samples.[10]

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.[11]

-

Data Acquisition: Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.[12]

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.[13]

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR.

Conclusion

This guide provides a robust framework for the spectroscopic analysis of 2-ethenyl-3,5-dimethylpyrazine. While awaiting experimental verification, the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data herein offer a solid foundation for researchers. The detailed, step-by-step protocols are designed to ensure high-quality data acquisition, enabling the definitive characterization of this and other novel compounds. The synthesis of this molecule is the gateway to its empirical study, and the application of the described analytical methodologies will be paramount in confirming its structure and exploring its properties.

References

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?[Link]

-

Kurniadi, T. H., Rhlid, R. B., Juillerat, M.-A., Gefflaut, T., Bolte, J., & Berger, R. G. (2003). Total chemical synthesis of 2-ethenyl-3,5-dimethylpyrazine and 3-ethenyl-2,5-dimethylpyrazine. Tetrahedron, 59(32), 6109–6112. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

-

Whitman College. GCMS Section 6.9.5 - Fragmentation of Aromatics. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. [Link]

-

NMRHANDS-ON PROTOCOLS –ACQUISITION. [Link]

-

NIST. 2-ethenyl-3,5-dimethylpyrazine. [Link]

Sources

- 1. sci-hub.box [sci-hub.box]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. books.rsc.org [books.rsc.org]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-ethenyl-3,5-dimethylpyrazine [webbook.nist.gov]

- 8. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 9. GCMS Section 6.9.5 [people.whitman.edu]

- 10. mt.com [mt.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. researchgate.net [researchgate.net]

The Natural Occurrence of 3,5-Dimethyl-2-vinylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 3,5-Dimethyl-2-vinylpyrazine, a significant flavor compound belonging to the pyrazine family. This document explores its presence in natural sources, delves into its formation through both chemical and potential biosynthetic pathways, and offers detailed analytical methodologies for its identification and quantification. Furthermore, the sensory properties and factors influencing the concentration of this molecule are discussed. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who are interested in the characteristics and analysis of this naturally occurring pyrazine.

Introduction to 3,5-Dimethyl-2-vinylpyrazine

3,5-Dimethyl-2-vinylpyrazine is a heterocyclic aromatic organic compound characterized by a pyrazine ring substituted with two methyl groups and one vinyl group.[1] Pyrazines as a class are renowned for their potent sensory properties, often contributing nutty, roasted, and earthy aromas to a variety of foods and beverages. Specifically, 3,5-Dimethyl-2-vinylpyrazine is noted for its characteristic earthy and musty taste profile.[1] While its presence has been confirmed in certain natural products, a comprehensive understanding of its distribution and formation is crucial for leveraging its properties in various applications, from flavor and fragrance development to its potential as a biomarker.

Table 1: Physicochemical Properties of 3,5-Dimethyl-2-vinylpyrazine

| Property | Value | Source |

| Molecular Formula | C8H10N2 | --- |

| Molecular Weight | 134.18 g/mol | --- |

| Appearance | Colorless to pale yellow liquid | --- |

| Odor Profile | Earthy, musty | [1] |

| Boiling Point | 163 - 164 °C @ 760 mmHg | [2] |

| Solubility | Soluble in alcohol and water (6522 mg/L @ 25 °C est.) | [3] |

Natural Occurrence and Formation

The presence of 3,5-Dimethyl-2-vinylpyrazine in nature is primarily associated with thermally processed foods, with coffee being the most notable example.

Occurrence in Coffee

3,5-Dimethyl-2-vinylpyrazine has been detected in both Arabica (Coffea arabica) and Robusta (Coffea canephora) coffee varieties.[1] The roasting process, a critical step in coffee production, provides the necessary conditions for the formation of a plethora of volatile aromatic compounds, including a significant number of pyrazines. While specific quantitative data for 3,5-Dimethyl-2-vinylpyrazine in coffee is limited, the total concentration of alkylpyrazines in commercially available ground coffee can range from 82.1 to 211.6 mg/kg.[4][5]

Formation via the Maillard Reaction

The primary route for the formation of 3,5-Dimethyl-2-vinylpyrazine in food is the Maillard reaction. This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures. The Strecker degradation of amino acids, a key part of the Maillard reaction, produces α-aminoketones which are crucial intermediates in pyrazine synthesis.

The formation of the vinyl substituent is less common than alkyl groups and is thought to arise from specific precursors and reaction conditions. While the precise mechanism for 3,5-Dimethyl-2-vinylpyrazine formation is not fully elucidated, it is hypothesized to involve the condensation of α-aminoketones derived from amino acids like alanine and a vinyl-containing precursor.

Caption: General pathway for pyrazine formation via the Maillard reaction.

Potential Microbial Biosynthesis

While the Maillard reaction is the dominant formation pathway in heated foods, microbial biosynthesis is a known source of other alkylpyrazines.[6][7][8] Various bacteria, notably Bacillus subtilis, are capable of producing a range of pyrazines through the metabolism of amino acids.[7][8]

The biosynthetic pathway for pyrazines in microorganisms typically involves the condensation of two molecules of an α-amino acid to form a dihydropyrazine intermediate, which is then oxidized to the corresponding pyrazine. Key amino acid precursors include L-threonine, isoleucine, leucine, and valine.[9][10]

Although a specific microbial pathway for the synthesis of 3,5-Dimethyl-2-vinylpyrazine has not been definitively identified, the existence of microbial pathways for other vinyl-substituted natural products suggests that a similar enzymatic route could exist. This would likely involve an amino acid precursor that can be converted to a vinyl-containing intermediate. Further research is required to explore the potential for microbial production of this specific pyrazine.

Caption: Hypothesized microbial biosynthesis of 3,5-Dimethyl-2-vinylpyrazine.

Analytical Methodologies

The accurate identification and quantification of 3,5-Dimethyl-2-vinylpyrazine in complex matrices like food and biological samples require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile compounds like pyrazines.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, rapid, and sensitive technique for the extraction and concentration of volatile compounds from a sample's headspace.

Experimental Protocol:

-

Sample Preparation: Weigh a known amount of the homogenized sample (e.g., 1-5 g of ground coffee) into a 20 mL headspace vial.

-

Internal Standard: Add a known amount of a suitable internal standard, such as a deuterated analog (e.g., 3,5-Dimethyl-2-vinylpyrazine-d3), to the sample for accurate quantification.[11]

-

Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 60-80 °C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

-

Desorption: Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption of the trapped analytes onto the analytical column.

Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax).

-

Mass Spectrometer: Capable of electron ionization (EI) and full scan or selected ion monitoring (SIM) modes.

Typical GC-MS Parameters:

| Parameter | Setting |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Oven Temperature Program | Initial temp 40-50 °C (hold 2-5 min), ramp at 3-5 °C/min to 220-240 °C (hold 5-10 min) |

| Ion Source Temperature | 230 °C |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 40-300 |

Identification and Quantification:

-

Identification: The identification of 3,5-Dimethyl-2-vinylpyrazine is achieved by comparing its mass spectrum and retention time with those of an authentic reference standard.

-

Quantification: Stable Isotope Dilution Analysis (SIDA) is the gold standard for accurate quantification.[4][5][12] The ratio of the peak area of the analyte to the peak area of its co-eluting deuterated internal standard is used to construct a calibration curve for determining the concentration in the sample.

Sensory Significance

Table 2: Odor Thresholds of Selected Pyrazines (for comparison)

| Pyrazine | Odor Threshold (in water) | Odor Description | Source |

| 2-Methylpyrazine | 60,000 ppb | Green, nutty, cocoa | [13] |

| 2,5-Dimethylpyrazine | 800 ppb | Chocolate, roasted nuts, earthy | [13] |

| 2-Ethyl-3,5-dimethylpyrazine | 1 ppb | Cocoa, chocolate, nutty | [13] |

| 2-vinylpyrazine | Not specified | Earthy, musty (general pyrazine) | [14] |

Conclusion

3,5-Dimethyl-2-vinylpyrazine is a naturally occurring flavor compound with a distinct earthy and musty sensory profile. Its presence is well-documented in coffee, where it is primarily formed through the Maillard reaction during roasting. While microbial biosynthesis remains a hypothetical pathway for this specific pyrazine, the known capabilities of microorganisms to produce other alkylpyrazines suggest this as a promising area for future research. The analytical workflow centered around HS-SPME-GC-MS provides a robust and sensitive method for its detection and quantification. A deeper understanding of the natural occurrence and formation of 3,5-Dimethyl-2-vinylpyrazine will continue to be of great interest to the food, flavor, and fragrance industries, as well as to researchers investigating the complex chemistry of natural products.

References

- Bohman, B., et al. (2014). Bacterial Semiochemicals and Transkingdom Interactions with Insects and Plants. In: Bacterial-insect interactions.

- Rajini, K. S., Aparna, P., Sasikala, Ch., & Ramana, Ch. V. (2011). Microbial metabolism of pyrazines. Critical Reviews in Microbiology, 37(2), 99-112.

- Błaszczyk, A., Szołtysik, M., & Zmaczyński, B. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. Molecules, 26(22), 7019.

- ResearchGate. (2025).

- Wu, C., et al. (2024). Pyrazinone Biosynthesis and Signaling Myxo Style. ACS Central Science.

- Pickard, S., Becker, I., Merz, K. H., & Richling, E. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(27), 6649-6656.

-

PubMed. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Retrieved from [Link]

- ResearchGate. (2025). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS).

-

FooDB. (2019). Showing Compound 3,5-Dimethyl-2-vinylpyrazine (FDB013467). Retrieved from [Link]

- Thermo Fisher Scientific. (2010).

- Journal of the Korean Society of Food Science and Nutrition. (2022). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis.

- ResearchGate. (n.d.). (PDF) Odor Threshold of Some Pyrazines.

-

Leffingwell & Associates. (n.d.). Pyrazines. Retrieved from [Link]

- ResearchGate. (2025). (PDF) Microbial Productıon of Pyrazines (Nutty and Roasted Flavors).

-

The Good Scents Company. (n.d.). 2-methyl-5-vinyl pyrazine. Retrieved from [Link]

- Swesiaq. (n.d.). Table 6.1 – Odor Threshold Values.

-

The Good Scents Company. (n.d.). 2-vinyl pyrazine. Retrieved from [Link]

- ScienceDirect. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.

-

Human Metabolome Database. (2021). Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). Retrieved from [Link]

Sources

- 1. Showing Compound 3,5-Dimethyl-2-vinylpyrazine (FDB013467) - FooDB [foodb.ca]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 2-methyl-5-vinyl pyrazine, 13925-08-1 [thegoodscentscompany.com]

- 4. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microbial metabolism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyrazines [leffingwell.com]

- 14. 2-vinyl pyrazine, 4177-16-6 [thegoodscentscompany.com]

Formation of 2-Ethenyl-3,5-Dimethylpyrazine in the Maillard Reaction: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: 2-Ethenyl-3,5-dimethylpyrazine is a potent aroma compound, imparting characteristic nutty, roasted, and cocoa-like notes to a variety of thermally processed foods. Its formation is a nuanced outcome of the Maillard reaction, the complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars. This technical guide provides an in-depth exploration of the formation of 2-ethenyl-3,5-dimethylpyrazine, synthesizing current scientific understanding for researchers in food science, flavor chemistry, and related fields. We will dissect the core reaction pathways, identify key precursors, propose a detailed formation mechanism for the ethenyl substituent, discuss critical influencing factors, and present a validated analytical workflow for its identification and quantification. This document is designed to serve as a foundational resource, bridging mechanistic theory with practical application.

Introduction: The Maillard Reaction and the Genesis of Flavor

The Maillard reaction, first described by Louis-Camille Maillard in 1912, is arguably the most important set of chemical reactions in food science.[1] It is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein.[2] This initial step triggers a complex, branching cascade of reactions, including rearrangements, degradations, and polymerizations, that collectively generate the desirable colors, textures, and, most importantly, flavors of cooked food.

Among the myriad compounds generated, heterocyclic volatiles are critical contributors to the final aroma profile. Pyrazines, a class of nitrogen-containing heterocyclic compounds, are particularly significant for their low odor thresholds and potent roasty, toasty, and nutty sensory characteristics.[1][3] The specific substitution pattern of alkyl, ethyl, or other functional groups on the pyrazine ring dictates its precise aroma character.

This guide focuses on a specific, high-impact pyrazine: 2-ethenyl-3,5-dimethylpyrazine . Understanding its formation is key to controlling and optimizing the flavor profiles of products ranging from roasted nuts and coffee to baked goods and savory snacks.

The Core Architecture: General Pyrazine Ring Formation

The formation of any substituted pyrazine first requires the assembly of the core heterocyclic ring. The most widely accepted mechanism for this process is rooted in the Strecker degradation of amino acids, which proceeds in concert with the degradation of sugars.[4]

The foundational steps are as follows:

-

Formation of α-Dicarbonyls: Reducing sugars undergo dehydration and rearrangement during the Maillard reaction to form highly reactive α-dicarbonyl compounds, such as glyoxal, methylglyoxal, and diacetyl.

-

Strecker Degradation: An α-amino acid reacts with an α-dicarbonyl compound. This interaction leads to the decarboxylation and deamination of the amino acid, producing a "Strecker aldehyde" (which contributes to the overall aroma) and an α-aminocarbonyl (also known as an aminoketone).[4]

-

Condensation and Cyclization: Two molecules of an α-aminocarbonyl intermediate condense to form a dihydropyrazine ring.

-

Oxidation: The unstable dihydropyrazine intermediate is subsequently oxidized to the stable, aromatic pyrazine ring. The specific substituents on the final pyrazine are determined by the structure of the condensing α-aminocarbonyl intermediates.

Caption: General pathway for pyrazine formation via Strecker Degradation.

Specific Formation Pathway of 2-Ethenyl-3,5-Dimethylpyrazine

The formation of 2-ethenyl-3,5-dimethylpyrazine is a multi-stage process requiring specific precursors to build both the dimethylated pyrazine core and the unique ethenyl (vinyl) side chain.

Precursors for the 2,5-Dimethylpyrazine Backbone

The 2,5-dimethylpyrazine structure is derived from the condensation of two molecules of aminoacetone (1-amino-2-propanone). The amino acid L-threonine is a particularly efficient precursor for aminoacetone.[5][6]

-

Role of Threonine: Through thermal degradation or enzymatic action (e.g., by L-threonine-3-dehydrogenase in microbial fermentations), L-threonine is converted to L-2-amino-acetoacetate.[6][7] This intermediate is unstable and readily decarboxylates to form aminoacetone.[6]

-

Condensation: Two molecules of the resulting aminoacetone condense and are oxidized to yield 2,5-dimethylpyrazine.[8]

Mechanism for Ethenyl Group Formation

The generation of the ethenyl (-CH=CH₂) side chain is a subsequent modification of an existing alkyl-substituted pyrazine. Recent studies indicate a pathway involving the condensation of an alkylpyrazine with formaldehyde, a common product of sugar fragmentation in the Maillard reaction.[9]

The proposed mechanism proceeds as follows:

-

Formation of Precursors: The reaction environment contains 2,5-dimethylpyrazine (formed as described in 3.1) and formaldehyde (generated from the retro-aldol fragmentation of sugars).

-

Aldol-Type Condensation: One of the methyl groups on the 2,5-dimethylpyrazine ring is activated. The slightly acidic protons of this methyl group can be abstracted under thermal conditions, creating a nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon of formaldehyde.

-

Formation of Hydroxyethyl Intermediate: This condensation reaction forms a 2-(2-hydroxyethyl)-3,5-dimethylpyrazine intermediate.

-

Dehydration: Under the high-temperature conditions of the Maillard reaction, this alcohol intermediate undergoes a rapid, heat-catalyzed dehydration (elimination of H₂O).

-

Final Product: The elimination of water results in the formation of a carbon-carbon double bond, yielding the final product, 2-ethenyl-3,5-dimethylpyrazine .

Caption: Proposed formation pathway of 2-ethenyl-3,5-dimethylpyrazine.

Key Factors Influencing Yield and Selectivity

The Maillard reaction is notoriously sensitive to its environment. Controlling reaction parameters is crucial for steering the reaction toward the desired pyrazine profile.

| Factor | Effect on 2-Ethenyl-3,5-Dimethylpyrazine Formation | Rationale & Causality |

| Temperature | Higher temperatures (typically >120°C) significantly increase the rate of formation.[2] | Provides the necessary activation energy for Strecker degradation, sugar fragmentation (including formaldehyde release), and the final dehydration step. Extremely high temperatures can lead to degradation of the product. |

| pH | Neutral to slightly alkaline pH (7-9) generally favors pyrazine formation. | Facilitates the initial condensation step (Schiff base formation) and enhances the enolization reactions that lead to key intermediates. It may also influence the rate of the final dehydration step. |

| Water Activity (a_w) | Intermediate water activity (0.4-0.7) is often optimal. | Water is a product of many steps but also a reactant in others (hydrolysis). Very low a_w can slow the mobility of reactants, while very high a_w can dilute reactants and favor hydrolysis over condensation pathways. |

| Precursor Type & Ratio | The presence of threonine is critical for the dimethylpyrazine backbone.[8] A sufficient source of reducing sugars is needed for formaldehyde generation. | The availability of specific amino acid and sugar precursors directly dictates the pool of intermediates (aminoacetone, formaldehyde) available for the synthesis of the target molecule. |

Analytical Methodologies for Identification and Quantification

The volatile and often trace-level nature of pyrazines necessitates sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard method for this application.

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol outlines a self-validating system for the extraction and analysis of 2-ethenyl-3,5-dimethylpyrazine from a solid or liquid food matrix.

-

Sample Preparation:

-

Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

-

For solid samples, add a defined volume (e.g., 5 mL) of saturated NaCl solution to aid the release of volatiles by increasing the ionic strength of the matrix.

-

Add a known concentration of an appropriate internal standard (e.g., deuterated pyrazine or 2-methyl-3-heptanone) for accurate quantification.

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-